2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
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Description
The compound “2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate” is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .
Synthesis Analysis
In a study, a new acetylated xanthonoside, 3,6-bis(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl)xanthone (2), was synthesized and discovered as a potent inhibitor of tumor cell growth. The synthesis involved the glycosylation of 3,6-di-hydroxyxanthone (1) with acetobromo-α-d-glucose .
Chemical Reactions Analysis
In a study on alcoholyses of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, it was concluded that the primary alcoholyses proceed by an SN1 mechanism. An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor. An SN2 mechanism is suggested for the secondary alcoholyses .
Physical And Chemical Properties Analysis
The compound “2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide” is a powder solid with a slight odor. It has a melting point range of 83 - 88 °C / 181.4 - 190.4 °F .
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-IBEHDNSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne |
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